4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid
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Overview
Description
4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid is a complex organic compound with a unique structure that includes multiple methoxy groups and a hexahydroacridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid typically involves a multi-step process. One common method starts with the preparation of the hexahydroacridinyl core, which can be synthesized through a Povarov cycloaddition reaction involving p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . This intermediate is then subjected to further functionalization to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of deep eutectic solvents and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with bio-utilities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth . The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-[3-(3,4-Dimethoxyphenyl)propanamido]benzoic acid: This compound shares a similar aromatic structure but differs in its amido linkage.
3,4-Dimethoxyphenethylamine: This compound has a simpler structure with fewer functional groups.
Uniqueness
4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid is unique due to its hexahydroacridinyl core, which imparts distinct biological and chemical properties compared to simpler analogs .
Properties
Molecular Formula |
C30H29NO7 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6,8-dimethoxy-1-oxo-3,4,9,10-tetrahydro-2H-acridin-9-yl]benzoic acid |
InChI |
InChI=1S/C30H29NO7/c1-35-20-14-22-29(26(15-20)38-4)27(16-5-7-17(8-6-16)30(33)34)28-21(31-22)11-19(12-23(28)32)18-9-10-24(36-2)25(13-18)37-3/h5-10,13-15,19,27,31H,11-12H2,1-4H3,(H,33,34) |
InChI Key |
XRRATVUXOKDZQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)C=C(C=C4OC)OC)C5=CC=C(C=C5)C(=O)O)C(=O)C2)OC |
Origin of Product |
United States |
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